4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a unique structure that includes an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with aniline derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
8-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the additional functional groups.
4-Anilino-3-cyclohexene-1-carboxylic acid: Similar structure but without the imidazo[1,2-a]pyridine moiety.
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Another derivative with different substitution patterns.
Uniqueness
4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of the imidazo[1,2-a]pyridine moiety with an anilino-carbonyl group and a cyclohexene ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues .
Properties
IUPAC Name |
4-methyl-6-[[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14-5-10-18(23(28)29)19(12-14)22(27)24-17-8-6-16(7-9-17)20-13-26-11-3-4-15(2)21(26)25-20/h3-9,11,13,18-19H,10,12H2,1-2H3,(H,24,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGCMKNIAHAOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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